molecular formula C16H14N4O3 B1422212 1-(2-ethoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326911-79-8

1-(2-ethoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1422212
CAS RN: 1326911-79-8
M. Wt: 310.31 g/mol
InChI Key: HXIHEBJPHFKNOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid and evaluated for antihypertensive potential in rats .


Molecular Structure Analysis

While the exact molecular structure of “1-(2-ethoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” was not found, a similar compound, “5-(2-ethoxyphenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole”, was found to be complexed with Human transthyretin (TTR) in a study .

Scientific Research Applications

Synthesis and Tautomerism

The compound 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, a variant of the target compound, has been synthesized starting from 1-azido-4-ethoxybenzene. This synthesis process reveals the compound's potential as a building block in organic synthesis, particularly in the formation of triazole derivatives. The study of its tautomerism provides insight into its chemical behavior and possible applications in designing new organic compounds (Pokhodylo & Obushak, 2022).

Antimicrobial Activity

Compounds structurally related to the target molecule, specifically N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, have been synthesized and evaluated for antimicrobial activity. Some of these derivatives have shown moderate antimicrobial properties, suggesting the potential of the target compound in antimicrobial applications (Komsani et al., 2015).

Reduction and Mannich Reaction

The reduction and Mannich reaction of certain 1,2,4-triazol-3-one derivatives, closely related to the target compound, have been studied. These reactions are significant for their potential use in synthesizing new compounds with varied functionalities, which could be essential in developing new pharmaceuticals or materials (Fandaklı et al., 2012).

Crystallography and Structural Assessment

Studies involving compounds similar to the target molecule, like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, focus on their crystal structures. These studies are crucial for understanding the molecular and supramolecular arrangements, which can inform the design of novel materials or drugs (Wang et al., 2017).

Synthesis with Pyridine Fragment

The synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives with a hydrogenated pyridine fragment indicates the versatility of the target compound in synthesizing structurally diverse compounds. This is particularly relevant in the field of medicinal chemistry, where such derivatives could lead to new therapeutic agents (Pokhodylo, 2018).

properties

IUPAC Name

1-(2-ethoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-2-23-13-6-4-3-5-12(13)20-15(11-7-9-17-10-8-11)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIHEBJPHFKNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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